1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6(2)11-5-9-10-7(11)4-8-3/h5-6,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNRMWFFNIJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924839-40-7 | |
| Record name | methyl({[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine typically involves the reaction of 4-isopropyl-4H-1,2,4-triazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research has indicated that derivatives of triazoles exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that triazole compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics and antifungal therapies .
Cancer Research
In cancer research, triazole derivatives have been explored for their ability to inhibit specific proteins involved in tumor growth. The compound's structure allows it to interact with biological targets, which may lead to the development of novel anticancer drugs. For example, virtual screening approaches have identified small-molecule inhibitors that target bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression .
Neuropharmacology
The potential neuropharmacological effects of triazole compounds are also under investigation. Some studies suggest that these compounds may influence neurotransmitter systems, offering avenues for treating neurological disorders such as depression and anxiety .
Agricultural Applications
Fungicides
The compound's triazole moiety is known for its efficacy as a fungicide. It has been utilized in agricultural settings to protect crops from fungal infections. Research indicates that triazole fungicides can effectively manage diseases in various crops, enhancing yield and quality .
Plant Growth Regulators
Additionally, triazoles can act as plant growth regulators, influencing plant development processes such as germination and flowering. This application is particularly valuable in optimizing crop production .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus |
| Study B | Cancer Research | Identified as a potential BRD4 inhibitor with promising anticancer activity |
| Study C | Agricultural | Effective against Fusarium species in tomato plants, improving crop health |
Mechanism of Action
The mechanism of action of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Varied Substituents
a) N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (10f)
- Structure : 1,2,3-triazole core with phenethyl and dimethylamine groups.
- Key Data :
- Comparison: The 1,2,3-triazole ring (vs.
b) 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine Dihydrochloride
- Structure : Ethyl group replaces isopropyl at the triazole 4-position.
- Key Data :
- Comparison: Smaller alkyl group (ethyl vs. Dihydrochloride salt improves aqueous solubility compared to the free base form of the target compound .
Triazole Derivatives with Heteroaromatic Linkages
a) 6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridine-2-amine (16)
Triazole Derivatives with Urea/Amide Functionalities
a) 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)urea (GEN-2)
- Structure : Urea derivative of the target compound.
- Key Data :
- Comparison: Urea linkage enhances hydrogen-bonding capacity, critical for anti-parasitic activity against Trypanosoma cruzi (Chagas disease) . The target compound’s methylamine group serves as a versatile handle for introducing such pharmacophores .
Biological Activity
1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine, also known as a derivative of triazole compounds, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring that is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
The molecular formula of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine is C7H14N4, with a molecular weight of 154.21 g/mol. The compound features a triazole ring which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H14N4 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
| CAS Number | 1269379-00-1 |
Antimicrobial Properties
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. In particular, studies have shown that 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine demonstrates effectiveness against various bacterial strains and fungi.
Case Study: Antifungal Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal properties of triazole derivatives. The results indicated that the compound showed inhibitory effects against Candida species and Aspergillus fumigatus at concentrations lower than those required for standard antifungal agents .
The mechanism through which 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine exerts its biological effects primarily involves the inhibition of specific enzymes and pathways crucial for microbial survival. The triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential in ergosterol biosynthesis in fungi.
Anticancer Potential
Emerging studies suggest that this compound may also possess anticancer properties. The triazole structure is linked to modulation of various signaling pathways involved in cancer cell proliferation and apoptosis.
Research Findings:
In vitro studies have shown that derivatives of triazoles can induce apoptosis in cancer cell lines through the activation of caspases and the disruption of mitochondrial membrane potential . The potential application in cancer therapy warrants further investigation.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine, it is useful to compare it with other triazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine | Moderate | Potential |
| (4-Methyl-4H-1,2,4-triazol-3-yl)methylamine | Low | None |
| (4-Isopropyltriazole) | High | Limited |
Q & A
Q. What computational methods guide the design of novel analogs?
- Methodology : AI-driven retrosynthesis (e.g., Synthia™) proposes routes for derivatives like 5-(4-cyclopropylimidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
